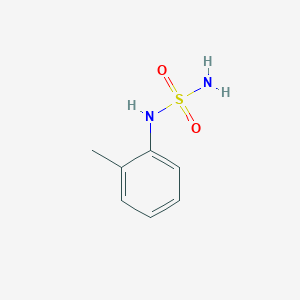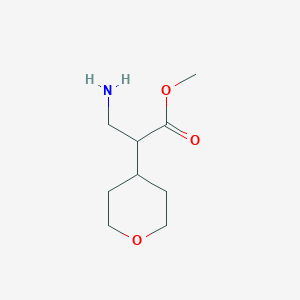
Methyl 3-amino-2-(oxan-4-yl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-amino-2-(tetrahydro-2H-pyran-4-yl)propanoate is a chemical compound with the molecular formula C9H17NO3 and a molecular weight of 187.24 g/mol . This compound is characterized by the presence of a tetrahydropyran ring, an amino group, and a methyl ester group. It is primarily used in research and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-amino-2-(tetrahydro-2H-pyran-4-yl)propanoate typically involves the reaction of tetrahydropyran derivatives with amino acids or their esters. One common method involves the use of cerium ammonium nitrate as a catalyst to facilitate the reaction between tertiary 1,4- and 1,5-diols and tetrahydropyran derivatives . This reaction is carried out at room temperature and yields the desired product with high stereoselectivity.
Industrial Production Methods
In industrial settings, the production of Methyl 3-amino-2-(tetrahydro-2H-pyran-4-yl)propanoate may involve large-scale synthesis using similar catalytic processes. The use of lanthanide triflates as catalysts in room temperature ionic liquids (RTILs) has been reported to produce high yields of the compound . These methods are advantageous due to their efficiency and the ability to produce large quantities of the compound.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-amino-2-(tetrahydro-2H-pyran-4-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include oxo derivatives, alcohols, and substituted amino esters. These products are valuable intermediates in the synthesis of more complex molecules.
Aplicaciones Científicas De Investigación
Methyl 3-amino-2-(tetrahydro-2H-pyran-4-yl)propanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of enzyme inhibitors.
Mecanismo De Acción
The mechanism of action of Methyl 3-amino-2-(tetrahydro-2H-pyran-4-yl)propanoate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the structure of the compound.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 2-amino-3-(tetrahydro-2H-pyran-2-yl)propanoate
- 2-Amino-3-cyano-4H-chromenes
- Polysubstituted 2-amino-4H-pyran-3-carbonitrile derivatives
Uniqueness
Methyl 3-amino-2-(tetrahydro-2H-pyran-4-yl)propanoate is unique due to its specific structural features, such as the position of the amino group and the tetrahydropyran ring. These features confer distinct chemical reactivity and biological activity compared to similar compounds.
Propiedades
Fórmula molecular |
C9H17NO3 |
|---|---|
Peso molecular |
187.24 g/mol |
Nombre IUPAC |
methyl 3-amino-2-(oxan-4-yl)propanoate |
InChI |
InChI=1S/C9H17NO3/c1-12-9(11)8(6-10)7-2-4-13-5-3-7/h7-8H,2-6,10H2,1H3 |
Clave InChI |
PPSCZQNAABSBIB-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C(CN)C1CCOCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


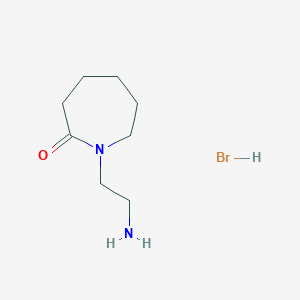
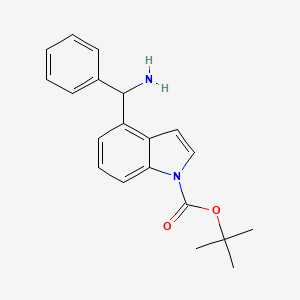
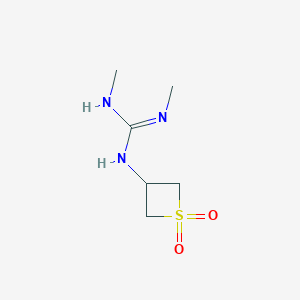

![Methyl 4-hydroxy-2-methylthieno[2,3-d]pyrimidine-5-carboxylate](/img/structure/B13008353.png)
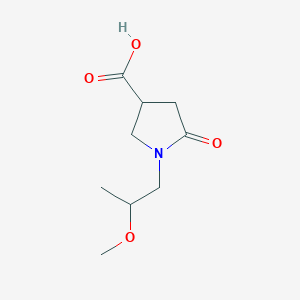
![8-Methyl-3-(piperazin-1-ylmethyl)-2-(p-tolyl)imidazo[1,2-a]pyridine](/img/structure/B13008367.png)
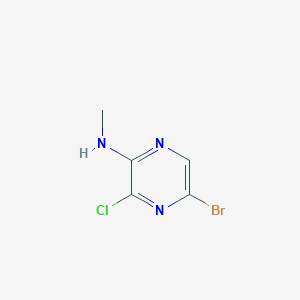
![7,7-Difluoro-2-oxa-5-azabicyclo[4.1.0]heptane](/img/structure/B13008372.png)
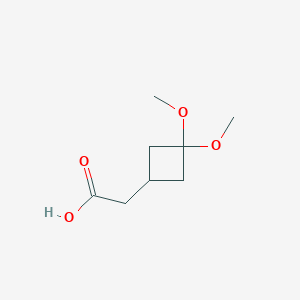
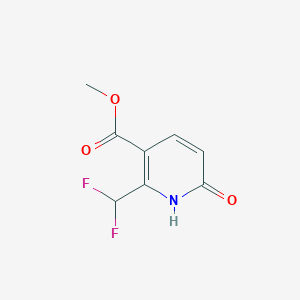
![tert-butyl 5-amino-2-methyl-3-oxo-2,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B13008404.png)
![Methyl [3,4'-bipyridine]-6-carboxylate](/img/structure/B13008417.png)
